molecular formula C13H16N4O B6493742 3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine CAS No. 1272877-52-7

3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine

Cat. No.: B6493742
CAS No.: 1272877-52-7
M. Wt: 244.29 g/mol
InChI Key: FSAVHWONONJMNU-UHFFFAOYSA-N
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Description

3-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine is a heterocyclic compound that features a piperidine ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Properties

IUPAC Name

3-(piperidin-3-ylmethyl)-5-pyridin-3-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O/c1-3-10(8-14-5-1)7-12-16-13(18-17-12)11-4-2-6-15-9-11/h2,4,6,9-10,14H,1,3,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAVHWONONJMNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NOC(=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine typically involves the formation of the oxadiazole ring followed by the attachment of the piperidine and pyridine rings. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the oxadiazole ring can be formed through the reaction of hydrazides with nitriles in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as Raney nickel for hydrogenation steps and the application of high-throughput screening for optimizing reaction conditions are common practices .

Chemical Reactions Analysis

Types of Reactions

3-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can lead to the formation of piperidine derivatives .

Scientific Research Applications

3-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction processes or interference with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{3-[(piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine apart is the combination of these three distinct heterocyclic rings in a single molecule, which can confer unique pharmacological properties and make it a versatile scaffold for drug development .

Biological Activity

3-{3-[(Piperidin-3-yl)methyl]-1,2,4-oxadiazol-5-yl}pyridine is a heterocyclic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound integrates a piperidine ring, an oxadiazole ring, and a pyridine ring, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4OC_{13}H_{16}N_{4}O, with a molecular weight of approximately 244.29 g/mol. The compound's structure allows for various interactions with biological targets, enhancing its potential as a therapeutic agent.

The mechanism of action of this compound primarily involves its ability to interact with specific enzymes and receptors. It is hypothesized to function through:

  • Enzyme Inhibition : By binding to the active sites of various enzymes, it may inhibit their activity, disrupting metabolic pathways.
  • Signal Transduction Interference : The compound can interfere with cellular signaling pathways, potentially altering cellular responses to external stimuli.

Antimicrobial Activity

Research has shown that derivatives of compounds containing piperidine and oxadiazole rings exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : In vitro studies have demonstrated that certain piperidine derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .
  • Antifungal Activity : Similar derivatives have shown effectiveness against fungi like Candida albicans, indicating broad-spectrum antimicrobial potential .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. For example:

  • Mechanistic Studies : The inhibition of certain kinases associated with cancer cell growth has been noted, suggesting a pathway for therapeutic application in oncology.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and related derivatives:

  • Study on Antimicrobial Efficacy :
    • A study evaluated various piperidine derivatives for their antibacterial and antifungal activities.
    • Results indicated that modifications on the piperidine ring significantly influenced antimicrobial efficacy .
  • Anticancer Activity Investigation :
    • Research focused on the interaction of this compound with cancer-related enzymes.
    • Findings suggested potential for development as a chemotherapeutic agent due to its selective inhibition capabilities.

Data Summary Table

Biological ActivityTarget Organisms/CellsMIC Values (mg/mL)Notes
AntibacterialStaphylococcus aureus0.0039 - 0.025Significant inhibition observed
Escherichia coli0.0039 - 0.025Effective against Gram-positive bacteria
AntifungalCandida albicansVaries by derivativeStrong inhibitory effects noted
AnticancerVarious cancer cell linesNot specifiedPotential enzyme inhibitors identified

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